Cas no 479544-59-7 (Succinic acid mono-cyclooct-4-enyl ester)

Succinic acid mono-cyclooct-4-enyl ester is a specialized ester derivative of succinic acid, featuring a cyclooct-4-enyl moiety. This compound is valued for its bifunctional reactivity, combining the carboxylic acid group of succinic acid with the unsaturated cyclic structure of cyclooctene. Its key advantages include versatility as an intermediate in organic synthesis, enabling applications in polymer modification, crosslinking reactions, and fine chemical production. The unsaturated cyclooctenyl group offers opportunities for further functionalization, such as ring-opening metathesis or hydrogenation, while the succinate moiety provides compatibility with esterification or amidation processes. Its balanced hydrophilicity and lipophilicity make it suitable for formulations requiring controlled polarity. The compound's structural features support its use in developing tailored materials with specific mechanical or chemical properties.
Succinic acid mono-cyclooct-4-enyl ester structure
479544-59-7 structure
Product Name:Succinic acid mono-cyclooct-4-enyl ester
CAS No:479544-59-7
MF:C12H17O4
MW:225.260984182358
CID:2828773
PubChem ID:71361541
Update Time:2025-11-03

Succinic acid mono-cyclooct-4-enyl ester Chemical and Physical Properties

Names and Identifiers

    • Succinic acid mono-cyclooct-4-enyl ester
    • 4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate
    • 479544-59-7
    • (Z)-4-(cyclooct-4-en-1-yloxy)-4-oxobutanoic acid
    • DTXSID90785213
    • LCZC2859
    • Butanedioic acid, mono-4-cycloocten-1-yl ester
    • Inchi: 1S/C12H18O4/c13-11(14)8-9-12(15)16-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2,(H,13,14)/p-1
    • InChI Key: NGYBUUGWLHYSBO-UHFFFAOYSA-M
    • SMILES: O(C(CCC(=O)[O-])=O)C1CCC=CCCC1

Computed Properties

  • Exact Mass: 225.11268402g/mol
  • Monoisotopic Mass: 225.11268402g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 2.5
  • Topological Polar Surface Area: 66.4Ų

Succinic acid mono-cyclooct-4-enyl ester Pricemore >>

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Additional information on Succinic acid mono-cyclooct-4-enyl ester

Succinic Acid Mono-Cyclooct-4-Enyl Ester: A Comprehensive Overview

Succinic acid mono-cyclooct-4-enyl ester, also known by its CAS number 479544-59-7, is a compound of significant interest in the fields of organic chemistry and materials science. This ester is derived from succinic acid, a four-carbon dicarboxylic acid, and cyclooct-4-enyl alcohol, which imparts unique properties to the compound. The combination of these two components results in a molecule with both hydrophilic and hydrophobic characteristics, making it versatile for various applications.

The structure of succinic acid mono-cyclooct-4-enyl ester is characterized by a cyclooctene ring attached to one of the carboxylic acid groups of succinic acid. This arrangement not only enhances the compound's stability but also contributes to its ability to form amphiphilic molecules. Recent studies have shown that such structures are highly valuable in the development of advanced materials, including surfactants, polymers, and drug delivery systems.

One of the most promising applications of succinic acid mono-cyclooct-4-enyl ester lies in its use as a precursor for synthesizing biodegradable polymers. Researchers have demonstrated that this compound can be polymerized under controlled conditions to form polyesters with excellent mechanical properties and biocompatibility. These polymers are being explored for use in medical devices, packaging materials, and agricultural films.

In addition to its role in polymer synthesis, succinic acid mono-cyclooct-4-enyl ester has shown potential in the field of drug delivery. Its amphiphilic nature allows it to form micelles or nanoparticles that can encapsulate hydrophobic drugs. Recent studies have highlighted its ability to enhance drug solubility and bioavailability, making it a candidate for targeted drug delivery systems.

The synthesis of succinic acid mono-cyclooct-4-enyl ester typically involves a two-step process: first, the preparation of cyclooct-4-enyl alcohol through catalytic hydrogenation or other methods; second, the esterification reaction with succinic acid using appropriate catalysts. Optimization of these steps has been a focus of recent research efforts to improve yield and purity.

From an environmental perspective, succinic acid mono-cyclooct-4-enyl ester is considered eco-friendly due to its biodegradability. Unlike many synthetic polymers that persist in the environment for decades, this compound can break down naturally under aerobic or anaerobic conditions. This property aligns with the growing demand for sustainable materials in various industries.

Recent advancements in analytical techniques have also enabled deeper insights into the molecular structure and properties of succinic acid mono-cyclooct-4-enyl ester. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been instrumental in confirming its stereochemistry and crystalline structure. These findings are crucial for understanding its behavior in different chemical environments.

In conclusion, succinic acid mono-cyclooct-4-enyl ester (CAS 479544-59-7) is a multifaceted compound with applications spanning from polymer science to drug delivery. Its unique chemical structure and eco-friendly profile make it an attractive candidate for developing innovative materials and technologies. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in both academic and industrial settings.

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